molecular formula C16H31NaO2 B7821880 sodium;hexadecanoate

sodium;hexadecanoate

Cat. No.: B7821880
M. Wt: 278.41 g/mol
InChI Key: GGXKEBACDBNFAF-UHFFFAOYSA-M
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Description

Chemical Identity: Sodium hexadecanoate (C₁₆H₃₁NaO₂), commonly known as sodium palmitate, is the sodium salt of hexadecanoic acid (palmitic acid), a saturated fatty acid with a 16-carbon chain . It is a white, powdery solid with a molecular weight of 278.41 g/mol. Its structure includes a hydrophilic carboxylate head and a hydrophobic alkyl tail, making it amphiphilic .

Properties

IUPAC Name

sodium;hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXKEBACDBNFAF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hexadecanoate is typically synthesized through the saponification of palmitic acid. The process involves the hydrolysis of palm oil (rich in palmitic acid) with sodium hydroxide (caustic soda or lye), resulting in the formation of glycerol and sodium hexadecanoate .

Industrial Production Methods: Industrially, sodium hexadecanoate is produced by treating palm oil with sodium hydroxide. The reaction is carried out at elevated temperatures to ensure complete hydrolysis of the ester groups in the oil, yielding glycerol and sodium hexadecanoate .

Types of Reactions:

    Oxidation: Sodium hexadecanoate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: It can be reduced to hexadecanoic acid under specific conditions.

    Substitution: Sodium hexadecanoate can participate in substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed:

    Oxidation: The major products include oxidized fatty acids.

    Reduction: The primary product is hexadecanoic acid.

    Substitution: The products depend on the substituting cation, resulting in different metal palmitates.

Scientific Research Applications

Biomedical Research Applications

Sodium palmitate is extensively studied for its role in metabolic disorders and cellular biology. Its applications in research include:

1.1 Induction of Cellular Stress

  • Sodium palmitate is used to induce lipotoxicity and cellular stress in various cell types, including hepatocytes and pancreatic β-cells. Research indicates that exposure to sodium palmitate leads to mitochondrial dysfunction, endoplasmic reticulum stress, and increased oxidative stress, which are critical in studying conditions like obesity and type 2 diabetes .

1.2 Modeling Non-Alcoholic Fatty Liver Disease (NAFLD)

  • It serves as a model for NAFLD, allowing researchers to investigate hepatic steatosis and inflammation pathways. Studies have shown that sodium palmitate can induce lipid accumulation in liver cells, making it a valuable tool for understanding liver-related metabolic disorders .

1.3 Immune Response Modulation

  • Sodium palmitate has been shown to condition macrophages for enhanced inflammatory responses, implicating its role in the pathogenesis of metabolic diseases such as atherosclerosis . It activates signaling pathways that lead to increased production of reactive oxygen species (ROS), contributing to inflammation .

Material Science Applications

Sodium hexadecanoate is also utilized in various material science applications, particularly in the development of surfactants and emulsifiers.

2.1 Surfactant Properties

  • As a surfactant, sodium palmitate reduces interfacial tension between polar and non-polar phases, facilitating the formation of stable emulsions and microemulsions. This property is crucial in industries such as cosmetics and pharmaceuticals where stable formulations are required .

2.2 Polymer Blends

  • Research has demonstrated that sodium palmitate can influence the interfacial tension in polymer blends, affecting their miscibility and mechanical properties. This application is particularly relevant in developing new materials with tailored characteristics for specific industrial uses .

Industrial Applications

Sodium hexadecanoate finds utility in various industrial processes:

3.1 Food Industry

  • In food processing, sodium palmitate acts as an emulsifier, helping to stabilize mixtures of oil and water, which is essential for the production of margarine and other spreads.

3.2 Cosmetics

  • It serves as an ingredient in cosmetic formulations due to its ability to enhance texture and stability while providing moisturizing properties.

Case Study 1: Sodium Palmitate in Metabolic Research

A study investigated the effects of sodium palmitate on insulin signaling pathways in hypothalamic neurons. The results indicated that prolonged exposure led to endoplasmic reticulum stress and impaired insulin signaling, highlighting its role in metabolic dysregulation .

Case Study 2: Surfactant Efficiency

Research measuring the interfacial tension changes in polymer blends demonstrated that sodium palmitate significantly affects the stability of emulsions over time, which is critical for applications requiring long-lasting formulations .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Impacts
Biomedical ResearchInduction of cellular stressInduces lipotoxicity; models NAFLD
Immune response modulationEnhances macrophage inflammatory responses
Material ScienceSurfactant propertiesReduces interfacial tension; stabilizes emulsions
Polymer blendsAffects miscibility; improves mechanical properties
Industrial ApplicationsFood industryActs as an emulsifier in spreads
CosmeticsEnhances texture; provides moisturizing effects

Mechanism of Action

Sodium hexadecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different substances. In biological systems, it can interact with cell membranes, affecting their fluidity and permeability .

Comparison with Similar Compounds

Research Findings :

  • Limited direct studies on sodium hexadecanoate’s biological effects are available in the provided evidence. However, its parent acid, palmitic acid, is implicated in lipid metabolism and membrane synthesis .

Structural and Physicochemical Properties

Compound Chain Length Molecular Formula Molecular Weight (g/mol) Critical Micelle Concentration (CMC) Solubility in Water
Sodium Butyrate (C4) 4 C₄H₇NaO₂ 110.09 >500 mM (estimated) High
Sodium Decanoate (C10) 10 C₁₀H₁₉NaO₂ 194.25 ~90 mM Moderate
Sodium Laurate (C12) 12 C₁₂H₂₃NaO₂ 222.30 ~25 mM (estimated) Low
Sodium Hexadecanoate (C16) 16 C₁₆H₃₁NaO₂ 278.41 <10 mM (estimated) Very Low

Key Observations :

  • Chain Length vs. CMC: Longer alkyl chains (e.g., C16) reduce water solubility and lower CMC, enhancing micelle stability . Sodium decanoate (C10) has a CMC of ~90 mM, while sodium hexadecanoate likely forms micelles at much lower concentrations due to stronger hydrophobic interactions .
  • Thermal Stability: Sodium decanoate remains stable in aqueous solutions up to 250 mM without phase transitions, whereas sodium hexadecanoate’s behavior in liposomes suggests interactions dependent on aggregate disintegration .
Gut Health and Antioxidant Effects
  • Sodium Decanoate (C10): Enhances intestinal epithelial barrier function by upregulating GPR-43, a receptor linked to anti-inflammatory responses . Increases α-diversity of gut microbiota and volatile fatty acid (VFA) production in mice, improving growth performance . Boosts antioxidant markers (SOD, GSH-Px) and reduces lipid peroxidation (MDA) in serum .
  • Sodium Butyrate (C4): Primarily serves as an energy source for colonocytes and modulates immune responses but shows weaker effects on microbiota diversity compared to decanoate .
  • Sodium Hexadecanoate (C16): Limited evidence on direct gut health benefits. Its longer chain may reduce bioavailability but could contribute to lipid raft formation in cell membranes .
Drug Delivery
  • Sodium Decanoate: At 0.16 M, it enhances rectal absorption of ampicillin sodium from 8% to 79% in rats by disrupting mucosal barriers .
  • Sodium Hexadecanoate: Not directly studied here, but its lower solubility may limit permeation enhancement compared to C10 analogs.
Antimicrobial Activity
  • Sodium Decanoate: Inhibits biofilm formation in E. coli O157:H7 by altering bacterial motility and adhesion .
  • Sodium Hexadecanoate: No specific data, but longer-chain fatty acid salts generally exhibit weaker antimicrobial activity due to reduced solubility .

Chemical Reactions Analysis

Saponification Reaction

Sodium hexadecanoate is synthesized via saponification, where palm oil (a triglyceride) reacts with sodium hydroxide:

Triglyceride+3NaOH3C16H31COONa+Glycerol\text{Triglyceride} + 3\text{NaOH} \rightarrow 3\text{C}_{16}\text{H}_{31}\text{COONa} + \text{Glycerol}

This reaction occurs at elevated temperatures (60–80°C) and produces a white powder with a melting point of 283–290°C . Industrial processes optimize yield (>95%) using advanced catalytic systems.

Oxidation and Reduction

  • Oxidation : Sodium hexadecanoate oxidizes to palmitic acid (C₁₆H₃₂O₂) under acidic conditions or via enzymatic pathways :

    C16H31COONa+H2OH+C16H32O2+NaOH\text{C}_{16}\text{H}_{31}\text{COONa} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_{16}\text{H}_{32}\text{O}_2 + \text{NaOH}
  • Reduction : Catalytic hydrogenation reduces it to hexadecanol (C₁₆H₃₃OH) using agents like LiAlH₄:

    C16H31COONa+2H2catalystC16H33OH+NaOH\text{C}_{16}\text{H}_{31}\text{COONa} + 2\text{H}_2 \xrightarrow{\text{catalyst}} \text{C}_{16}\text{H}_{33}\text{OH} + \text{NaOH}

Ion Exchange with Metal Cations

Sodium hexadecanoate reacts with divalent metal ions (e.g., Cu²⁺) to form insoluble metal carboxylates. A study demonstrated 95% copper removal under optimal conditions :

ParameterOptimal ValueEffect on Cu²⁺ Removal
Molar ratio (surfactant:Cu²⁺)2:1Maximizes precipitation
pH4.5Enhances ion availability
Temperature60°CAvoids Krafft point (109.2°C)

Reaction:

2C16H31COONa+Cu2+(C16H31COO)2Cu+2Na+2\text{C}_{16}\text{H}_{31}\text{COONa} + \text{Cu}^{2+} \rightarrow (\text{C}_{16}\text{H}_{31}\text{COO})_2\text{Cu} + 2\text{Na}^+

Thermodynamic analysis revealed spontaneous (ΔG=8.2 kJ/mol\Delta G^\circ = -8.2\ \text{kJ/mol}) and endothermic (ΔH=15.3 kJ/mol\Delta H^\circ = 15.3\ \text{kJ/mol}) behavior at 60–70°C .

Thermal Decomposition

At temperatures >290°C, sodium hexadecanoate decomposes, emitting acrid smoke and yielding hydrocarbons, CO₂, and sodium carbonate :

C16H31COONaΔNa2CO3+Hydrocarbons+CO2\text{C}_{16}\text{H}_{31}\text{COONa} \xrightarrow{\Delta} \text{Na}_2\text{CO}_3 + \text{Hydrocarbons} + \text{CO}_2

This process is critical in combustion studies and waste management.

Hydrolysis

Under acidic or enzymatic conditions, hydrolysis regenerates palmitic acid:

C16H31COONa+H2OH+or lipaseC16H32O2+NaOH\text{C}_{16}\text{H}_{31}\text{COONa} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or lipase}} \text{C}_{16}\text{H}_{32}\text{O}_2 + \text{NaOH}

Conversely, alkaline conditions stabilize the sodium salt .

Interaction with Cyclodextrins

Sodium hexadecanoate forms host-guest complexes with cyclodextrins (CDs), though solubility challenges arise. At a 1:6 molar ratio (hexadecanoate:CD), 21% recovery post-filtration was observed due to precipitation . This interaction is pivotal in drug delivery systems but limited by physical instability.

Polymerization Catalysis

In synthetic rubber production, sodium hexadecanoate acts as a catalyst, facilitating radical polymerization. Its amphiphilic nature stabilizes emulsions during styrene-butadiene rubber synthesis .

Q & A

Q. What experimental models elucidate sodium hexadecanoate's interaction with biological membranes?

  • Methodological Answer : Employ Langmuir-Blodgett troughs to study monolayer formation at air-water interfaces. Neutron reflectometry quantifies lipid insertion depths. For cellular studies, use fluorescence microscopy with DiO-labeled liposomes to visualize membrane disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
sodium;hexadecanoate
Reactant of Route 2
sodium;hexadecanoate

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